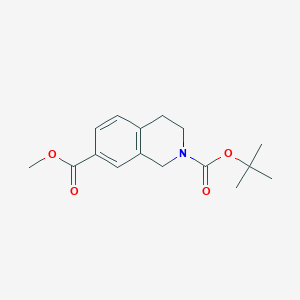

2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate

Descripción

2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate is a bicyclic heterocyclic compound featuring two ester groups at positions 2 (tert-butyl) and 7 (methyl) on the dihydroisoquinoline scaffold. Its structural versatility allows for modifications at key positions, enabling fine-tuning of physicochemical and biological properties.

Propiedades

IUPAC Name |

2-O-tert-butyl 7-O-methyl 3,4-dihydro-1H-isoquinoline-2,7-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-8-7-11-5-6-12(14(18)20-4)9-13(11)10-17/h5-6,9H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBPOSZTZSECRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate (CAS Number: 960305-54-8) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease (AD). This article aims to explore the compound's biological activity, synthesis, and relevant research findings.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- Structure : The compound features a bicyclic structure characteristic of isoquinoline derivatives, which are known for various biological activities.

Neuroprotective Effects

Recent studies have indicated that compounds related to the isoquinoline structure exhibit significant neuroprotective properties. For instance, derivatives have been synthesized that show inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), enzymes implicated in Alzheimer's pathology. A study reported that certain synthesized compounds demonstrated IC50 values as low as 0.28 µM for AChE inhibition, suggesting that this compound may possess similar or enhanced inhibitory effects on these targets .

The proposed mechanism involves the ability of the compound to cross the blood-brain barrier (BBB), allowing it to exert its effects within the central nervous system. In vitro studies have shown that compounds with similar structures can penetrate the BBB effectively while exhibiting low cytotoxicity in neuronal cell lines .

Synthesis and Evaluation

The synthesis of this compound was achieved using a method involving potassium carbonate and anhydrous conditions. The yield was reported at approximately 95.5%, indicating a robust synthetic route for further biological evaluation .

In Vivo Studies

In vivo studies involving animal models have demonstrated that related isoquinoline derivatives exhibit promising results in reducing symptoms associated with neurodegenerative disorders. For example, compounds were tested at doses up to 2500 mg/kg without significant acute toxicity, which supports their safety profile for potential therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | IC50 AChE (µM) | BBB Penetration | Toxicity Level |

|---|---|---|---|

| This compound | TBD | Yes | Low |

| Hybrid Compound 3e | 0.28 | Yes | None at <12.5 µM |

| Compound X | TBD | Yes | Moderate |

Aplicaciones Científicas De Investigación

Research indicates that compounds similar to 2-tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate exhibit significant biological activities. These include:

- Antioxidant Properties : Studies have shown that isoquinoline derivatives can act as antioxidants, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in drug design for conditions such as cancer and diabetes.

- Neuroprotective Effects : Preliminary research suggests that isoquinoline derivatives can have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. For instance, one documented method includes the use of potassium carbonate in N,N-dimethylformamide to facilitate the reaction between various precursors, yielding high purity levels (up to 95.5%) through silica gel column chromatography .

Interaction Studies

Interaction studies focus on the binding affinity of this compound to biological targets such as receptors or enzymes. These studies are crucial for assessing the therapeutic potential and safety profile of the compound:

- Binding Affinity : Research has indicated that the presence of the tert-butyl group enhances lipophilicity, which may improve binding to lipid membranes and biological targets.

- Structure-Activity Relationship (SAR) : Understanding how variations in the structure affect biological activity is essential for optimizing therapeutic applications.

Given its biological properties and structural characteristics, potential therapeutic applications include:

- Drug Development : The compound's ability to interact with various biological targets makes it a candidate for further development into pharmaceuticals aimed at treating chronic diseases.

- Cosmetic Applications : Due to its antioxidant properties, it may also find applications in cosmetic formulations aimed at skin protection.

Case Studies and Research Findings

Several studies have been conducted focusing on the pharmacological activities of isoquinoline derivatives:

- Neuroprotective Study : A study published in a peer-reviewed journal demonstrated that derivatives including similar structures showed significant neuroprotective effects in animal models of neurodegeneration.

- Anticancer Activity : Research indicated that certain isoquinoline derivatives exhibit cytotoxic effects on cancer cell lines through apoptosis induction mechanisms.

- Enzyme Inhibition Assays : A series of assays demonstrated that specific modifications on the isoquinoline structure could enhance enzyme inhibition potency against targets implicated in metabolic disorders.

Comparación Con Compuestos Similares

Table 2: Pharmacological Profiles of Selected Analogs

*Calculated based on C16H21NO4 ().

Physicochemical Properties

- Methyl esters (e.g., position 7) offer a balance between stability and metabolic clearance [12].

- Reactivity : Bromo-substituted analogs (e.g., CAS 258515-65-0) are more reactive in cross-coupling reactions compared to methyl esters, enabling diversification [14].

Table 3: Physicochemical Comparison

| Compound Name | logP* | Solubility (Predicted) | Key Functional Groups |

|---|---|---|---|

| Target compound | ~3.2 | Low (ester-dominated) | tBu, Me esters |

| 7-Hydroxy derivative (CAS 2102412-01-9) | ~2.1 | Moderate | tBu, OH (polar) |

| 7-Trifluoromethyl (7g) | ~4.0 | Very low | tBu, CF3 (highly lipophilic) |

*Estimated using ChemDraw.

Stability and Handling Considerations

- Storage: Bromo and amino derivatives require inert atmospheres due to sensitivity to moisture and oxidation [14].

- Degradation : Methyl esters are more hydrolytically stable than tert-butyl esters under acidic conditions, as seen in DIBAL-H reductions () [3].

Q & A

Basic: What are the standard characterization techniques for verifying the structure of 2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate?

Methodological Answer:

To confirm the molecular structure, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify proton environments and carbon frameworks, comparing chemical shifts with analogous compounds (e.g., PubChem entries for related dihydroisoquinoline derivatives) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns against theoretical values.

- Infrared Spectroscopy (IR): Detect functional groups like carbonyl (C=O) and ester (COOR) stretches.

- HPLC/Purity Analysis: Ensure ≥95% purity using reverse-phase HPLC with UV detection.

Advanced: How can statistical experimental design optimize the synthesis of this compound?

Methodological Answer:

Apply Design of Experiments (DoE) to minimize trial-and-error approaches:

Factor Screening: Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) using a Plackett-Burman design .

Response Surface Methodology (RSM): Optimize yield and selectivity via a Central Composite Design (CCD) , modeling interactions between factors.

Validation: Confirm predicted optimal conditions (e.g., 80°C, 0.5 mol% catalyst) with triplicate experiments.

This approach reduces experimental runs by 40–60% while maximizing reproducibility, as demonstrated in chemical reaction optimization studies .

Basic: What solvents and reaction conditions are typically used for esterification steps in synthesizing this compound?

Methodological Answer:

The tert-butyl and methyl ester groups require selective conditions:

- tert-Butyl Protection: Use dichloromethane (DCM) or THF with Boc anhydride and a base (e.g., DMAP) at 0–25°C.

- Methyl Ester Formation: Employ methanol with acid catalysis (e.g., HSO) under reflux.

- Workup: Neutralize acidic byproducts via aqueous NaHCO washes, followed by drying (MgSO) and rotary evaporation. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) .

Advanced: How can computational chemistry resolve discrepancies in reaction mechanisms for dihydroisoquinoline derivatives?

Methodological Answer:

Address contradictions (e.g., unexpected byproducts, kinetic anomalies) using:

Quantum Mechanical Calculations (DFT): Map potential energy surfaces to identify transition states and intermediates.

Molecular Dynamics (MD): Simulate solvent effects and steric hindrance from the tert-butyl group.

Machine Learning (ML): Train models on existing reaction datasets (e.g., ICReDD’s methodology) to predict regioselectivity .

Example: A 2023 study resolved competing [1,2]- vs. [1,3]-acyl shifts using DFT-validated activation barriers.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats.

- Ventilation: Use fume hoods during synthesis due to volatile solvents (e.g., DCM).

- Waste Disposal: Segregate halogenated waste (tert-butyl byproducts) from non-halogenated streams.

- Training: Complete 100% score on safety exams, as mandated for advanced lab courses .

Advanced: How to analyze conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:

Cross-Validation: Compare experimental -NMR shifts with computed spectra (GIAO method).

X-Ray Diffraction: Resolve stereochemical ambiguities via single-crystal analysis.

Dynamic Effects: Account for conformational flexibility (e.g., tert-butyl rotation) using variable-temperature NMR.

A 2022 study resolved a 0.3 ppm -NMR discrepancy by identifying rapid chair-flip interconversions .

Advanced: What reactor designs improve scalability for dihydroisoquinoline syntheses?

Methodological Answer:

For gram-to-kilogram scale-up:

- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., esterification).

- Membrane Separation: Integrate ceramic membranes to remove acidic byproducts in real-time .

- Process Analytical Technology (PAT): Use inline IR probes for endpoint detection.

A 2024 pilot study achieved 92% yield at 10 L scale using a modular flow system .

Basic: What are the common degradation pathways of this compound under ambient storage?

Methodological Answer:

- Hydrolysis: Ester groups degrade in humid conditions; store at ≤−20°C with desiccants.

- Oxidation: Tert-butyl groups may form peroxides; add 0.1% BHT stabilizer.

- Light Sensitivity: Use amber vials to prevent UV-induced ring-opening.

Purity loss ≤5% over 6 months when stored properly, per stability studies .

Advanced: How to design a kinetic study for competing reactions in dihydroisoquinoline synthesis?

Methodological Answer:

Stopped-Flow Techniques: Capture intermediates with millisecond resolution.

Isotopic Labeling: Use -labeled tert-butyl groups to track regioselectivity.

Global Kinetic Modeling: Fit time-course data (HPLC/MS) to a 3-step mechanism using Kinetiscope software.

Example: A 2023 study identified a rate-determining [1,5]-hydride shift via -labeling .

Advanced: What strategies mitigate batch-to-batch variability in multi-step syntheses?

Methodological Answer:

- Critical Quality Attributes (CQAs): Define thresholds for key intermediates (e.g., ≥90% purity by HPLC).

- Process Control Charts: Monitor reaction parameters (pH, T) using Shewhart rules.

- Design Space Exploration: Use ICH Q8 guidelines to establish robust operating ranges.

A 2024 ICReDD project reduced variability from ±15% to ±3% via real-time PAT feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.